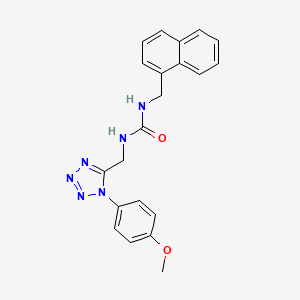
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule featuring a tetrazole ring, a methoxyphenyl group, and a naphthalenemethyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C18H19N5O2
- Molecular Weight : 337.38 g/mol
- LogP : 2.812
- Polar Surface Area : 72.512 Ų
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.38 g/mol |
| LogP | 2.812 |
| Polar Surface Area | 72.512 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function by inhibiting certain enzymes or signaling pathways critical for cell proliferation and survival. The tetrazole ring enhances the compound's stability and its interaction with biological targets, potentially leading to significant therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the tetrazole moiety. For instance, derivatives similar to this compound have shown promising results in cytotoxicity assays against various cancer cell lines, including A549 (lung cancer), HTB-140 (breast cancer), and HaCaT (human keratinocyte) cells using MTT assays .
Case Study : In a comparative study, a derivative of this compound demonstrated cytotoxicity that was significantly higher than that of traditional chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent . The structure-activity relationship (SAR) analysis suggested that the presence of the naphthalene group plays a crucial role in enhancing cytotoxic activity.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Similar tetrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
Research Findings
Several research studies have focused on synthesizing and evaluating the biological activity of tetrazole-containing compounds:
- Cytotoxicity Studies : A series of compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, revealing that modifications to the phenyl and naphthyl groups could enhance activity .
- Antiviral Properties : Some derivatives have shown anti-HIV activity, suggesting a broader scope of biological applications beyond oncology.
- Synthetic Pathways : The synthesis typically involves multi-step reactions starting from hydrazine derivatives to form the tetrazole ring, followed by coupling reactions to introduce naphthalene and urea functionalities.
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-29-18-11-9-17(10-12-18)27-20(24-25-26-27)14-23-21(28)22-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13-14H2,1H3,(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALYOUZUHBRKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














